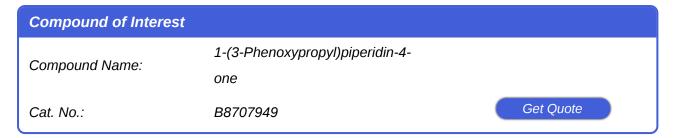


An In-depth Technical Guide to 1-(3-Phenoxypropyl)piperidin-4-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Phenoxypropyl)piperidin-4-one is a heterocyclic organic compound belonging to the piperidin-4-one family. While specific research on this exact molecule is not extensively available in public literature, its structural motifs—the piperidin-4-one core and the 3-phenoxypropyl side chain—are present in numerous biologically active molecules. This guide provides a comprehensive overview of its likely chemical properties, a proposed synthetic route, and potential biological activities based on the analysis of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules for potential therapeutic applications.

Chemical and Physical Properties

Quantitative data for **1-(3-Phenoxypropyl)piperidin-4-one** is not readily available in public databases. The following table summarizes estimated physicochemical properties based on its chemical structure.

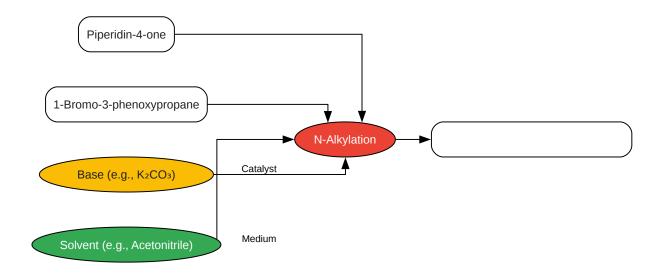


| Property | Value | Source |
|--------------------------------|-----------------|------------|
| Molecular Formula | C14H19NO2 | Calculated |
| Molecular Weight | 233.31 g/mol | Calculated |
| XLogP3 | 2.1 | Estimated |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 5 | Calculated |
| Exact Mass | 233.14158 g/mol | Calculated |
| Topological Polar Surface Area | 38.8 Ų | Calculated |

Synthesis

A plausible and efficient method for the synthesis of **1-(3-Phenoxypropyl)piperidin-4-one** involves the N-alkylation of piperidin-4-one with a suitable 3-phenoxypropyl halide.

Proposed Synthetic Pathway





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Caption: Proposed synthesis of **1-(3-Phenoxypropyl)piperidin-4-one**.

Experimental Protocol: Synthesis of 1-(3-Phenoxypropyl)piperidin-4-one

- Materials:
 - Piperidin-4-one hydrochloride
 - 1-Bromo-3-phenoxypropane
 - Potassium carbonate (K₂CO₃)
 - Acetonitrile (CH₃CN)
 - Dichloromethane (CH₂Cl₂)
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
 - Rotary evaporator
 - Standard laboratory glassware and magnetic stirrer
- Procedure:
 - 1. To a solution of piperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
 - 2. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.
 - 3. Add 1-bromo-3-phenoxypropane (1.1 eq) to the reaction mixture.



- 4. Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- 5. Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- 7. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- 8. Combine the fractions containing the pure product and concentrate under reduced pressure to yield **1-(3-Phenoxypropyl)piperidin-4-one** as a solid or oil.
- 9. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

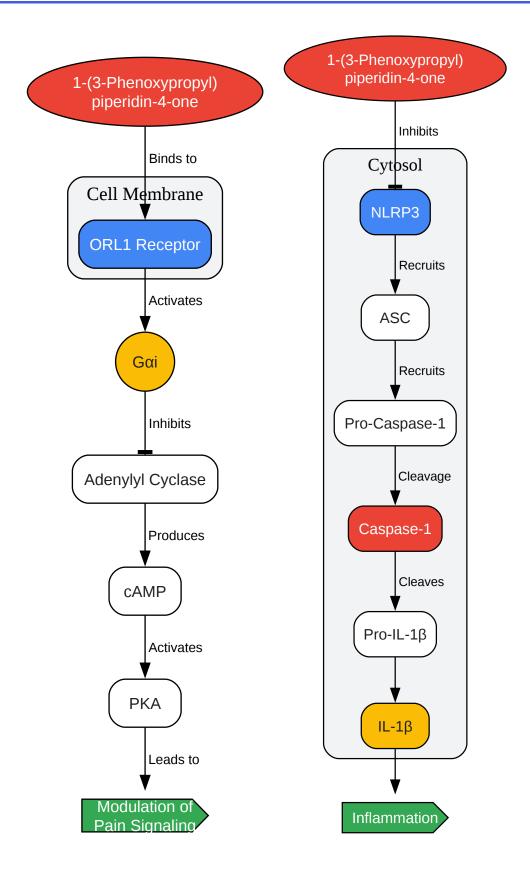
Potential Biological Activities and Signaling Pathways

The piperidin-4-one scaffold is a well-established pharmacophore found in drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Furthermore, analogs containing the 3-phenoxypropyl piperidine moiety have been investigated as agonists for the ORL1 (NOP) receptor, which is involved in pain modulation.[2] Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have also been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[3][4]

Based on this, **1-(3-Phenoxypropyl)piperidin-4-one** could potentially exhibit activity as an ORL1 receptor agonist or an NLRP3 inflammasome inhibitor.

Hypothetical Signaling Pathway: ORL1 Receptor Agonism





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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Phenoxypropyl)piperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8707949#what-is-1-3-phenoxypropyl-piperidin-4-one]

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